4-[(4-oxo-1H-quinazolin-2-yl)amino]benzoic acid
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Overview
Description
The compound with the identifier “4-[(4-oxo-1H-quinazolin-2-yl)amino]benzoic acid” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-oxo-1H-quinazolin-2-yl)amino]benzoic acid involves specific reaction conditions and reagents. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction produces the compound along with imidazolium chloride as a byproduct . The reaction can be represented as follows:
4C3H4N2+C(O)Cl2→(C3H3N2)2CO+2[C3H3N2H2]Cl
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process typically includes the removal of byproducts and solvents to obtain the crystalline product in high yield.
Chemical Reactions Analysis
Types of Reactions
4-[(4-oxo-1H-quinazolin-2-yl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
4-[(4-oxo-1H-quinazolin-2-yl)amino]benzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides, carbamates, and ureas.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: this compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-oxo-1H-quinazolin-2-yl)amino]benzoic acid involves its interaction with specific molecular targets. It acts as a reagent that facilitates the formation of chemical bonds between molecules. The compound’s reactivity is due to its ability to form stable intermediates that can undergo further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[(4-oxo-1H-quinazolin-2-yl)amino]benzoic acid include other imidazole derivatives and carbonyldiimidazole. These compounds share similar chemical structures and reactivity patterns.
Uniqueness
What sets this compound apart from other similar compounds is its specific reactivity and the conditions under which it can be synthesized and used. Its unique properties make it valuable in various scientific and industrial applications.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable tool in scientific research and industrial production.
Properties
IUPAC Name |
4-[(4-oxo-1H-quinazolin-2-yl)amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c19-13-11-3-1-2-4-12(11)17-15(18-13)16-10-7-5-9(6-8-10)14(20)21/h1-8H,(H,20,21)(H2,16,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDQNBXZIYFOPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)NC3=CC=C(C=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)NC3=CC=C(C=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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